molecular formula C26H16F6N2NiO2 B6297919 Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) CAS No. 1266486-86-5

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)

Cat. No.: B6297919
CAS No.: 1266486-86-5
M. Wt: 561.1 g/mol
InChI Key: KHNHBQQZIULIMC-UHFFFAOYSA-N
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Description

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) is a coordination compound that belongs to the class of metal salen complexes. These complexes are known for their unique structures and versatile properties, making them valuable in various scientific and industrial applications. The compound is characterized by the presence of nickel(II) ion coordinated with two salicylidene-2,4,6-trifluoroaniline ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) typically involves the condensation of salicylaldehyde derivatives with 2,4,6-trifluoroaniline in the presence of a nickel(II) salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to form the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to lower oxidation state complexes.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction may yield nickel(I) complexes. Substitution reactions result in the formation of new nickel(II) complexes with different ligands.

Scientific Research Applications

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel(II) ion in the complex acts as the active site, facilitating electron transfer and bond formation/breaking processes. The salicylidene-2,4,6-trifluoroaniline ligands provide stability and specificity to the complex, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(salicylidene)ethylenediaminonickel(II): A similar nickel(II) complex with ethylenediamine as the ligand.

    N,N’-Bis(salicylidene)-1,2-phenylenediaminenickel(II): Another nickel(II) complex with 1,2-phenylenediamine as the ligand.

Uniqueness

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) is unique due to the presence of trifluoroaniline ligands, which impart distinct electronic and steric properties to the complex. These properties enhance its catalytic activity and stability, making it more effective in various applications compared to similar compounds .

Properties

IUPAC Name

nickel;2-[(2,4,6-trifluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18;/h2*1-7,18H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNHBQQZIULIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.[Ni]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F6N2NiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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